molecular formula C17H15ClN2O5S B2495749 methyl 4-(2-chlorophenyl)-5-cyano-6-(2-methoxy-2-oxoethyl)sulfanyl-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate CAS No. 332161-86-1

methyl 4-(2-chlorophenyl)-5-cyano-6-(2-methoxy-2-oxoethyl)sulfanyl-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate

Cat. No. B2495749
CAS RN: 332161-86-1
M. Wt: 394.83
InChI Key: HKHMZZJBLLCJJL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis process of this compound involves the oxidation of the sulfur atom in a related molecule with m-chloroperbenzoic acid in dichloromethane, leading to a specific sulfinyl derivative. The structural identification of the synthesized compound was achieved through 1H NMR spectroscopy and X-ray structural analysis, demonstrating the precise manipulation of molecular components to achieve the desired chemical structure (Krasnova et al., 2013).

Molecular Structure Analysis

The crystal and molecular structure of related compounds, characterized by X-ray crystallographic analysis, provides insights into the spatial arrangement and bond lengths within the molecule. These studies reveal nearly planar structures stabilized by various intermolecular interactions, such as C—H⋯O, C—H⋯F, and C—H⋯π interactions, which are crucial for understanding the molecule's chemical reactivity and physical properties (Suresh et al., 2007).

Chemical Reactions and Properties

Reactivity studies show that derivatives of this compound can undergo transformations under specific conditions, such as acid catalysis, leading to the formation of various structurally diverse molecules. These transformations are significant for the synthesis of novel compounds with potential chemical and biological activities (Nedolya et al., 2018).

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of related compounds provides insights into the chemical properties and potential applications of methyl 4-(2-chlorophenyl)-5-cyano-6-(2-methoxy-2-oxoethyl)sulfanyl-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate. Krasnova et al. (2013) detailed the oxidation process of a similar sulfanyl compound, leading to the formation of a sulfinyl derivative, showcasing the compound's chemical reactivity and potential for further functional modifications (Krasnova et al., 2013). This study emphasizes the compound's versatility in chemical transformations.

Crystal Structure and Molecular Interactions

The crystal structures of compounds structurally related to methyl 4-(2-chlorophenyl)-5-cyano-6-(2-methoxy-2-oxoethyl)sulfanyl-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate have been determined to understand their molecular interactions better. Kubicki et al. (2000) investigated the hydrogen bonding in anticonvulsant enaminones, revealing the importance of molecular conformation and interactions in defining the compound's physical properties and potential biological activity (Kubicki et al., 2000).

Application in Antimicrobial Research

One notable application of structurally similar compounds is in antimicrobial research. Manikannan et al. (2010) synthesized a set of highly substituted pyridine derivatives, demonstrating significant antimycobacterial activity, indicating the potential of such compounds in developing new antimicrobial agents (Manikannan et al., 2010).

Advanced Material Science Applications

Additionally, compounds with structural similarities to methyl 4-(2-chlorophenyl)-5-cyano-6-(2-methoxy-2-oxoethyl)sulfanyl-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate find applications in material science. Abolude et al. (2021) explored the complexation of disperse dyes derived from thiophene with various metals, demonstrating their application properties on textiles, which suggests potential industrial applications of related compounds in the field of material science (Abolude et al., 2021).

properties

IUPAC Name

methyl 4-(2-chlorophenyl)-5-cyano-6-(2-methoxy-2-oxoethyl)sulfanyl-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O5S/c1-24-12(21)8-26-16-10(7-19)13(9-5-3-4-6-11(9)18)14(15(22)20-16)17(23)25-2/h3-6,13-14H,8H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKHMZZJBLLCJJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=C(C(C(C(=O)N1)C(=O)OC)C2=CC=CC=C2Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2-chlorophenyl)-5-cyano-6-[(2-methoxy-2-oxoethyl)sulfanyl]-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate

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